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Compound of Interest

Compound Name: Abiesinol F

cat. No.: B1158644

An In-depth Examination of CAS Number 1190070-91-7

Abstract

Abiesinol F is a naturally occurring spiro-biflavonoid isolated from the bark of the Sakhalin fir
tree, Abies sachalinensis. This technical guide provides a comprehensive overview of
Abiesinol F, including its chemical identity, physicochemical properties, and known biological
activities. Detailed experimental protocols for its isolation and primary bioactivity screening are
presented to support further research and development. The document also includes structured
data tables and diagrams to facilitate understanding and application by researchers, scientists,
and drug development professionals.

Chemical Identity and Properties

Abiesinol F is a complex flavonoid characterized by a spiro linkage. Its chemical identity is
established by its unique CAS number and systematic IUPAC name.
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Identifier Value Reference

Compound Name Abiesinol F [1]

CAS Number 1190070-91-7 [1]
(?R,2'R,3S,3'R)-3',4,5',6-
tetrahydroxy-2,2'-bis(4-
hydroxyphenyl)spiro[2H-

IUPAC Name Y ypheny)spirol )
benzofuran-3,9'-3,4-dihydro-
2H-furo[2,3-h]chromene]-8'-
one
Spiro[benzofuran-
3(2H),9'(8'H)-[2H]furo[2,3-h]
[1]benzopyran]-8'-one, 3',4'-

Synonym )
dihydro-3',4,5',6-tetrahydroxy-
2,2'-bis(4-hydroxyphenyl)-,
(2R,2'R,3S,3'R)-

Table 1: Physicochemical Properties of Abiesinol F

Property Value Reference

Molecular Formula C30H22010 [1]

Molecular Weight 542.49 g/mol [1]

Appearance White Powder

Solubility Soluble in methanol

Biological Activity and Mechanism of Action

Abiesinol F was identified as part of a search for cancer chemopreventive agents from

coniferous trees.[1] Its primary reported biological activity is the potent inhibition of nitric oxide

(NO) donor-induced activation, a key process in tumor initiation.

Anti-Tumor-Initiating Effects

© 2025 BenchChem. All rights reserved. 2/9

Tech Support


https://www.researchgate.net/publication/230067851_Phenolic_Compounds_Isolated_from_the_Bark_of_Abies_sachalinensis
https://www.researchgate.net/publication/230067851_Phenolic_Compounds_Isolated_from_the_Bark_of_Abies_sachalinensis
https://www.researchgate.net/publication/230067851_Phenolic_Compounds_Isolated_from_the_Bark_of_Abies_sachalinensis
https://www.benchchem.com/product/b1158644?utm_src=pdf-body
https://www.researchgate.net/publication/230067851_Phenolic_Compounds_Isolated_from_the_Bark_of_Abies_sachalinensis
https://www.researchgate.net/publication/230067851_Phenolic_Compounds_Isolated_from_the_Bark_of_Abies_sachalinensis
https://www.benchchem.com/product/b1158644?utm_src=pdf-body
https://www.researchgate.net/publication/230067851_Phenolic_Compounds_Isolated_from_the_Bark_of_Abies_sachalinensis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1158644?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory
- Check Availability & Pricing

Research has demonstrated that Abiesinol F, along with its related spiro-biflavonoids
(abiesinols A-H), exhibits potent inhibitory effects on the activation of (£)-(E)-methyl-2-[(E)-
hydroxyimino]-5-nitro-6-methoxyhex-3-enamide (NOR 1), a nitric oxide (NO) donor.[1] This
assay is a primary screening method to identify potential anti-tumor initiators. While the study
described the effect as "potent," specific ICso values for Abiesinol F were not provided in the

initial publication.

The proposed mechanism for this anti-tumor-initiating activity is the scavenging of reactive
nitrogen species, thereby preventing cellular damage that can lead to carcinogenesis.

Table 2: Bioactivity Data for Abiesinol F and Related Compounds

Compound Assay Result Reference

o Inhibition of NOR 1
Abiesinol F o Potent [1]
activation

In vivo two-stage
o mouse skin Remarkable anti-
Abiesinol A ) ) o o
carcinogenesis test tumor-initiating activity

(peroxynitrite initiator)

Experimental Protocols

The following sections detail the methodologies for the isolation of Abiesinol F and the
assessment of its anti-tumor-initiating activity as described in the primary literature.

Isolation of Abiesinol F from Abies sachalinensis

The isolation of Abiesinol F involves a multi-step extraction and chromatographic process.

Experimental Workflow for Isolation:
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Caption: Workflow for the isolation of Abiesinol F.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b1158644?utm_src=pdf-body-img
https://www.benchchem.com/product/b1158644?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1158644?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Extraction: The bark of Abies sachalinensis is subjected to methanol (MeOH) extraction.
o Concentration: The resulting methanol extract is concentrated to yield a crude extract.

e Solvent Partitioning: The concentrated extract is partitioned between ethyl acetate (EtOAc)
and water (H20). The EtOAc-soluble fraction, containing Abiesinol F, is collected.

 Silica-Gel Chromatography: The EtOAc-soluble fraction is subjected to silica-gel column
chromatography, eluting with a chloroform/methanol gradient to yield several fractions.

e Preparative HPLC: The fractions containing Abiesinol F are further purified using
preparative high-performance liquid chromatography (HPLC) on an octadecylsilyl (ODS)
column to yield the pure compound.

NOR 1 Activation Inhibitory Assay

This assay measures the ability of a compound to inhibit the release of nitric oxide from the
donor NOR 1.

Experimental Workflow for Bioactivity Assay:

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b1158644?utm_src=pdf-body
https://www.benchchem.com/product/b1158644?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1158644?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Assay Preparation

Prepare 0.1 M Phosphate Buffer (pH 7.4)

Prepare NOR 1 solution in DMSO

Prepare Abiesinol F solution in DMSO

Reaction

Mix Buffer, NOR 1, and Abiesinol F

\ 4

Incubate at 37°C

Detection
\4

Add Griess Reagent

A4

Measure Absorbance at 540 nm

Calculate % Inhibition

Click to download full resolution via product page

Caption: Workflow for NOR 1 activation inhibitory assay.

e Reaction Mixture: A solution of NOR 1 in dimethyl sulfoxide (DMSO) is added to a 0.1 M
phosphate buffer (pH 7.4) containing the test compound (Abiesinol F) also dissolved in

DMSO.

e |ncubation: The reaction mixture is incubated at 37°C.
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 Nitrite Detection: After incubation, the amount of nitrite produced from the decomposition of
NOR 1 is quantified by adding Griess reagent.

e Quantification: The absorbance of the resulting azo dye is measured at 540 nm. The
inhibitory activity is expressed as the percentage of inhibition of nitrite formation by the test

compound.

Signaling Pathways and Logical Relationships

Currently, there is no specific signaling pathway that has been definitively elucidated for
Abiesinol F. However, its activity as an inhibitor of a nitric oxide donor suggests a role in
mitigating NO-mediated cellular processes that can contribute to tumorigenesis.

The diagram below illustrates the logical relationship between nitric oxide, cellular damage, and
the inhibitory action of compounds like Abiesinol F.
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Caption: Inhibition of NO-mediated tumor initiation.

Conclusion and Future Directions

Abiesinol F is a promising natural product with demonstrated potential as an anti-tumor-
initiating agent. The provided technical information, including its chemical properties and
detailed experimental protocols, serves as a valuable resource for the scientific community.
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Future research should focus on:

Determining the specific ICso value of Abiesinol F in the NOR 1 activation inhibitory assay.

» Elucidating the precise mechanism of action and identifying the specific cellular targets and
signaling pathways modulated by Abiesinol F.

o Conducting further in vitro and in vivo studies to evaluate its efficacy and safety profile for
potential therapeutic applications.

o Exploring synthetic routes to produce Abiesinol F and its analogs to facilitate structure-
activity relationship studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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